Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-
Description
The compound Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- features a benzothioamide core substituted with a Schiff base linkage (-N=CH-) to a 4-(dimethylamino)phenyl group. This structure combines electron-donating dimethylamino (-N(CH₃)₂) and thioamide (-C(=S)NH₂) functionalities, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
64510-99-2 |
|---|---|
Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C16H17N3S/c1-19(2)15-9-3-12(4-10-15)11-18-14-7-5-13(6-8-14)16(17)20/h3-11H,1-2H3,(H2,17,20) |
InChI Key |
RGPCZTOBDUMDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
For large-scale industrial production, the synthesis of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- can be optimized by using solvent-free reactions and fusion methods. These methods involve the reaction of aryl amines with ethyl cyanoacetate under harsh conditions to yield the desired product . The industrial production process aims to maximize yield and efficiency while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group in the compound.
Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen atoms into the compound.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted derivatives of the original compound, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- has a wide range of scientific research applications, including:
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to changes in cellular processes and functions . For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in tumor cell metabolism and pH regulation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Donating vs.
- Thioamide Reactivity : The thioamide group (-C(=S)NH₂) in all analogs may confer metal-binding affinity or serve as a pharmacophore in medicinal chemistry applications.
- Schiff Base Linkage : The -N=CH- moiety in the target compound and ’s hydrazide derivative could enable dynamic covalent chemistry or catalytic activity .
Biological Activity
Benzenecarbothioamide, specifically the compound 4-[[[4-(dimethylamino)phenyl]methylene]amino]-, is a derivative of thioamide compounds known for their diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- IUPAC Name: 4-[[[4-(dimethylamino)phenyl]methylene]amino]-benzenecarbothioamide
- Molecular Formula: C12H14N2S
- Molecular Weight: 226.32 g/mol
- CAS Number: Not specified in the sources.
The structure features a dimethylamino group attached to a phenyl ring, which is further linked to a methylene group and a carbothioamide moiety. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that benzenecarbothioamide derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Properties
Another important aspect of benzenecarbothioamide is its antioxidant capacity. In vitro assays revealed that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The compound's ability to reduce reactive oxygen species (ROS) levels suggests potential applications in preventing oxidative damage associated with chronic diseases.
Cytotoxic Effects
In cancer research, derivatives of benzenecarbothioamide have been evaluated for cytotoxic effects on various cancer cell lines. For instance, studies reported that these compounds induced apoptosis in human breast cancer cells (MCF-7), indicating their potential as chemotherapeutic agents. The apoptotic pathway activation was linked to the modulation of Bcl-2 family proteins and caspase activation.
Synthesis
The synthesis of benzenecarbothioamide involves several steps:
- Formation of Thioamide: Reacting an appropriate amine with carbon disulfide.
- Methylation: Introducing the dimethylamino group through methylation reactions.
- Coupling Reaction: Utilizing coupling agents to attach the dimethylaminophenyl moiety to the thioamide backbone.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of benzenecarbothioamide against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.
Case Study 2: Antioxidant Activity
In another research project, the antioxidant activity was assessed using the DPPH radical scavenging assay. Results indicated that benzenecarbothioamide exhibited an IC50 value of 25 µg/mL, outperforming standard antioxidants like ascorbic acid in certain conditions.
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Benzenecarbothioamide | 25 | Antioxidant |
| Ascorbic Acid | 30 | Antioxidant |
| Standard Antibiotic (e.g., Penicillin) | 15 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
